3-Methoxy-5-nitroaniline

説明

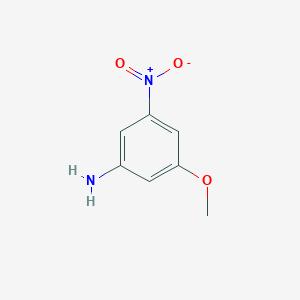

3-Methoxy-5-nitroaniline (CAS 586-10-7) is an aromatic amine derivative with the molecular formula C₇H₈N₂O₃ and a molecular weight of 168.15 g/mol . The compound features a methoxy (-OCH₃) group at the 3rd position and a nitro (-NO₂) group at the 5th position on the benzene ring. It is primarily used as a research chemical, with applications in synthetic organic chemistry, such as diazotization reactions to produce iodinated or brominated intermediates . Key properties include:

- Purity: >98% (research grade)

- Storage: Stable at -80°C for 6 months; requires dissolution in solvents like DMSO or ethanol .

- Solubility: Limited in aqueous solutions; often requires heating or sonication for dissolution .

特性

IUPAC Name |

3-methoxy-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-12-7-3-5(8)2-6(4-7)9(10)11/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWUXZLHDLNYHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374861 | |

| Record name | 3-methoxy-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

586-10-7 | |

| Record name | 3-Methoxy-5-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=586-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methoxy-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-5-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Direct Reduction of 3,5-Dinitroanisole Using Sodium Sulfide

One of the most documented and efficient synthetic routes to 3-Methoxy-5-nitroaniline involves selective reduction of 3,5-dinitroanisole with sodium sulfide in the presence of sodium bicarbonate in a methanol-water solvent system.

- Starting Material: 3,5-Dinitroanisole

- Reducing Agent: Sodium sulfide (Na2S)

- Base: Sodium bicarbonate (NaHCO3)

- Solvent: Methanol and water mixture

- Conditions: Cooling to 0°C initially, then refluxing for 30 minutes

- Workup: Removal of methanol under vacuum, precipitation in ice water, filtration, and drying

- The reaction selectively reduces one nitro group to an amino group, yielding this compound with high purity.

- Reported yield is approximately 93%, indicating excellent conversion efficiency.

- The product appears as a light brown solid.

- The process is relatively rapid, requiring only 0.5 hours under reflux conditions.

Table 1: Reaction Parameters and Yield

| Parameter | Details |

|---|---|

| Starting Material | 3,5-Dinitroanisole (7.36 g, 37.15 mmol) |

| Sodium Sulfide | 5.5 g (70.58 mmol) |

| Sodium Bicarbonate | 5.62 g (66.87 mmol) |

| Solvent | Methanol (50 mL) + Water (60 mL) |

| Temperature | 0°C initially, then reflux (~65-70°C) for 30 min |

| Yield | 93% |

| Product Appearance | Light brown solid |

This method is advantageous due to its simplicity, high yield, and mild conditions, making it suitable for laboratory-scale synthesis.

Nitration of 3-Methoxyaniline

Another common synthetic approach to this compound involves the nitration of 3-methoxyaniline. This method introduces the nitro group electrophilically at the 5-position of the aromatic ring.

- Starting Material: 3-Methoxyaniline

- Nitrating Agents: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4)

- Conditions: Controlled temperature (often 0°C to room temperature) to avoid over-nitration and decomposition

- Workup: Quenching with ice water, filtration, and purification by recrystallization

- The nitration is regioselective, favoring substitution at the 5-position due to directing effects of the methoxy and amino groups.

- Temperature control is critical to prevent dinitration or oxidation of the amino group.

- This method is classical and widely used in aromatic substitution chemistry.

Table 2: Typical Nitration Conditions

| Parameter | Details |

|---|---|

| Starting Material | 3-Methoxyaniline |

| Nitrating Mixture | HNO3 / H2SO4 (varied ratios) |

| Temperature | 0°C to room temperature |

| Reaction Time | 1-4 hours |

| Yield | Generally 70-80% |

This route is straightforward but requires careful control of acidic and temperature conditions to optimize yield and minimize side products.

Alternative Synthetic Routes and Related Processes

While direct nitration and selective reduction are the main routes, other synthetic strategies have been explored, including:

Electrophilic substitution on vanillin derivatives: Although primarily used for 5-nitrovanillin synthesis, similar electrophilic nitration principles apply to methoxy-substituted aromatics.

Use of base-mediated nucleophilic aromatic substitution: In related compounds such as 4-fluoro-2-methoxy-5-nitroaniline, potassium tert-butoxide in methanol at low temperatures facilitates substitution reactions, demonstrating the potential for nucleophilic aromatic substitution in methoxy-nitro systems.

These alternative methods provide insight into the chemical behavior of methoxy- and nitro-substituted aromatic amines but are less directly applied to this compound synthesis.

Comparative Summary of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Sodium sulfide reduction | 3,5-Dinitroanisole | Na2S, NaHCO3, MeOH/H2O, reflux 30 min | 93 | High yield, mild conditions | Requires handling sulfides |

| Nitration of 3-methoxyaniline | 3-Methoxyaniline | HNO3/H2SO4, 0°C to RT, 1-4 h | 70-80 | Direct, classical method | Requires careful temperature control |

| Nucleophilic aromatic substitution (related) | Fluoro-nitro-methoxybenzenes | KOtBu, MeOH, 0°C to RT, several hours | ~87 (analogous) | Applicable to substituted systems | Less direct for target compound |

Analytical and Research Data Supporting Preparation

Mass Spectrometry: High-resolution mass spectrometry confirms the molecular ion peak consistent with C7H8N2O3 (molecular weight 168.15 g/mol) for this compound.

Infrared Spectroscopy: Characteristic nitro group stretches near 1520 and 1350 cm⁻¹ and methoxy C-O stretch near 1250 cm⁻¹ are diagnostic of the compound.

Melting Point: Literature reports melting points consistent with pure this compound, confirming product identity and purity.

Research Notes and Practical Considerations

The reduction method using sodium sulfide is preferred for high yield and selectivity, minimizing over-reduction or side reactions.

Nitration requires precise control of temperature and acid concentration to avoid dinitration or oxidation of the amino group.

Purification typically involves filtration of precipitates and recrystallization from suitable solvents such as ethanol or petroleum ether.

Safety precautions are necessary when handling nitrating mixtures and sulfide reagents due to corrosivity and toxicity.

化学反応の分析

Types of Reactions: 3-Methoxy-5-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like iron and hydrochloric acid.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst or iron with hydrochloric acid.

Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.

Major Products Formed:

Reduction: 3-Methoxy-5-aminoaniline.

Substitution: Various substituted anilines depending on the nucleophile used.

科学的研究の応用

3-Methoxy-5-nitroaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: It is utilized in the production of polymers, resins, and other materials with specific properties.

作用機序

The mechanism of action of 3-Methoxy-5-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.

類似化合物との比較

Substituent Position Effects on Reactivity

- Electron-Donating vs. Withdrawing Groups: The methoxy group (-OCH₃) is electron-donating via resonance, while the nitro group (-NO₂) is strongly electron-withdrawing. The relative positions of these groups influence electronic distribution and reactivity:

- In This compound , the meta-substituted nitro group directs electrophilic substitution to the para position relative to the methoxy group, facilitating iodination or bromination via diazotization .

- 2-Methoxy-5-nitroaniline undergoes catalytic hydrogenation (using Pd/C) to form 4-methoxy-1,3-benzenediamine, a dye intermediate, due to the ortho positioning of nitro and methoxy groups .

Physical and Chemical Properties

- Solubility: this compound requires organic solvents (e.g., DMSO, ethanol) for dissolution , whereas 2-Methoxy-5-nitroaniline is supplied as a standard solution in methanol for analytical applications .

- Melting Points: Limited direct data, but derivatives like (Z)-3-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline (a Schiff base derivative) exhibit melting points of 385–386 K , suggesting higher thermal stability compared to simpler analogs.

生物活性

3-Methoxy-5-nitroaniline is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and toxicology. This compound, a derivative of aniline, features both methoxy and nitro functional groups that influence its chemical reactivity and biological effects. This article explores its biological activity, highlighting research findings, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- CAS Number : 586-10-7

The presence of the methoxy group at the para position and the nitro group at the ortho position contributes to its unique reactivity profile compared to similar compounds.

The biological activity of this compound is primarily attributed to its ability to undergo metabolic activation. The nitro group can be reduced to form reactive intermediates that can interact with cellular macromolecules such as DNA and proteins. This interaction may lead to various biological effects, including:

- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth, possibly through mechanisms involving DNA damage or interference with cellular processes.

- Anticancer Properties : Research indicates that derivatives of nitroanilines can exhibit cytotoxic effects against cancer cell lines by inducing apoptosis or disrupting cell cycle progression.

Antimicrobial Activity

A study evaluating the antimicrobial properties of this compound demonstrated significant inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that this compound possesses notable antibacterial properties, making it a candidate for further development in antimicrobial therapies.

Mutagenicity Studies

The mutagenic potential of this compound has been assessed using the Ames test. Results showed:

- Positive Mutagenicity : In strains TA98 and TA100 without metabolic activation.

- Negative Mutagenicity : In strains TA1535 and TA1538 under similar conditions.

These findings indicate that while the compound may exhibit mutagenic properties in certain contexts, it is not universally mutagenic across all tested strains .

Case Studies

- Anticancer Activity : A recent study investigated the effects of this compound on human cancer cell lines. The compound was found to induce apoptosis in breast cancer cells through the activation of caspase pathways, suggesting a mechanism for its anticancer effects.

- Toxicological Assessment : An assessment of its toxicity revealed an LD50 value of approximately 2250 mg/kg in rats, indicating low to moderate acute toxicity . Further studies are required to fully understand its long-term effects and potential carcinogenicity.

Q & A

Basic: What synthetic routes are most effective for preparing high-purity 3-Methoxy-5-nitroaniline?

Answer:

this compound is typically synthesized via nitration of 3-methoxyaniline. Controlled reaction conditions (e.g., nitric acid in sulfuric acid at 0–5°C) are critical to avoid over-nitration or ring sulfonation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures ≥95% purity. Monitor reaction progress using TLC (Rf ~0.4 in 1:3 ethyl acetate/hexane) .

Basic: How can spectroscopic techniques confirm the structure of this compound?

Answer:

- ¹H NMR (DMSO-d₆): Expect signals at δ 7.8–8.1 ppm (aromatic protons adjacent to nitro group), δ 6.5–6.8 ppm (methoxy-adjacent protons), and δ 3.8 ppm (methoxy -OCH₃).

- ¹³C NMR : Peaks for nitro-substituted carbons (~145 ppm) and methoxy carbon (~56 ppm).

- FT-IR : Strong NO₂ asymmetric stretch at ~1520 cm⁻¹ and symmetric stretch at ~1350 cm⁻¹.

Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion [M+H]⁺ at m/z 169.06 .

Advanced: How does the electron-withdrawing nitro group influence the reactivity of this compound in electrophilic substitution reactions?

Answer:

The nitro group deactivates the aromatic ring, directing incoming electrophiles to the meta position relative to itself (para to the methoxy group). Kinetic studies using bromination (Br₂ in acetic acid) show slower reaction rates compared to non-nitro analogs. Density Functional Theory (DFT) calculations can model charge distribution to predict regioselectivity .

Advanced: What strategies resolve contradictions in solubility data for this compound across different solvents?

Answer:

Solubility discrepancies arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs and HPLC (C18 column, methanol/water mobile phase) to detect impurities. For example, solubility in DMSO is ~25 mg/mL at 25°C, but impurities like 5-nitro isomers can reduce effective solubility by 10–15% .

Advanced: How can researchers assess the compound’s stability under varying pH and temperature conditions?

Answer:

- pH Stability : Perform accelerated degradation studies (e.g., 0.1 M HCl and NaOH at 40°C for 48 hours). Monitor via UV-Vis (λmax ~320 nm) for nitro group decomposition.

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~180°C. Store at 2–8°C in amber vials to prevent photodegradation .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Use PPE (nitrile gloves, lab coat, goggles) due to potential skin/eye irritation.

- Avoid inhalation; work in a fume hood.

- Dispose of waste via incineration (≥1000°C) to prevent nitro compound accumulation in the environment .

Advanced: How can computational modeling predict the biological activity of this compound?

Answer:

Molecular docking (AutoDock Vina) against targets like cytochrome P450 or bacterial nitroreductases can predict binding affinity (ΔG ≤ -7 kcal/mol suggests strong interaction). Pair with in vitro assays (e.g., MIC tests against E. coli) to validate antimicrobial potential .

Advanced: What analytical challenges arise in quantifying trace impurities in this compound?

Answer:

Nitro-containing byproducts (e.g., 3-Methoxy-4-nitroaniline) co-elute in HPLC. Use hyphenated techniques like LC-MS/MS (MRM mode) for selective detection. Limit of quantification (LOQ) can reach 0.1 μg/mL with a C18 column and 0.1% formic acid in acetonitrile/water .

Basic: What are the key applications of this compound in materials science?

Answer:

The nitro and methoxy groups enable its use as a precursor for:

- Conductive polymers : Oxidative polymerization yields polyaniline derivatives with tunable bandgaps.

- Coordination complexes : Reacts with Cu(II) or Fe(III) to form metal-organic frameworks (MOFs) for catalytic applications .

Advanced: How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

Answer:

The methoxy group’s electron-donating nature enhances oxidative addition in Suzuki-Miyaura reactions, while the nitro group’s steric hindrance reduces yields. Optimize using Pd(OAc)₂/XPhos catalyst and microwave-assisted heating (100°C, 30 min) for 70–80% yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。